molecular formula C9H8FNO4 B1591977 Ethyl 4-fluoro-3-nitrobenzoate CAS No. 367-80-6

Ethyl 4-fluoro-3-nitrobenzoate

Cat. No.: B1591977
CAS No.: 367-80-6
M. Wt: 213.16 g/mol
InChI Key: YONVBKVUSUGBQR-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and a nitro group, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-fluoro-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the nitration of ethyl 4-fluorobenzoate to introduce the nitro group at the meta position relative to the fluorine atom. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also improve yield and purity by minimizing human error and optimizing reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Electrophilic Aromatic Substitution: The fluorine atom and nitro group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide.

    Electrophilic Aromatic Substitution: Various electrophiles such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Reduction: Ethyl 4-fluoro-3-aminobenzoate.

    Hydrolysis: 4-fluoro-3-nitrobenzoic acid.

    Electrophilic Aromatic Substitution: Depending on the electrophile, products such as ethyl 4-fluoro-3-nitro-2-bromobenzoate can be formed.

Scientific Research Applications

Ethyl 4-fluoro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a precursor for drugs targeting specific pathways in diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

    Ethyl 3-fluoro-4-nitrobenzoate: Similar structure but with different positions of the fluorine and nitro groups.

    Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-fluoro-3-nitrobenzoic acid: The carboxylic acid form of the compound.

Uniqueness: this compound is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (fluorine and nitro) on the benzene ring makes it a valuable intermediate for further functionalization in synthetic chemistry.

Properties

IUPAC Name

ethyl 4-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONVBKVUSUGBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611894
Record name Ethyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-80-6
Record name Ethyl 4-fluoro-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-fluoro-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-3-nitro-, ethyl ester
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Synthesis routes and methods I

Procedure details

A solution of 4-fluoro-3-nitrobenzoic acid (Alfa Aesar, 10.0 g, 54 mmol) and concentrated H2SO4 (0.2 ml, 4.1 mmol) in EtOH (200 ml) was refluxed for 40 h. The mixture was cooled to 0° C., solid NaHCO3 and MgSO4 was added, and the suspension was filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes) to yield the title compound as an off-white solid.
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Synthesis routes and methods II

Procedure details

4-fluoro-3-nitrobenzoic acid (1 equivalent) was dissolved in ethanol (5.3 equivalents), and concentrated sulfuric acid (0.25 equivalent) was added thereto, and the resulting mixture was heated under reflux for 5 hours. After cooling the reaction mixture, the reaction mixture was concentrated under reduced pressure until the volume was reduced to about half the initial value. The resulting mixture was then neutralized by adding sodium carbonate and was subjected to extraction with ether three times. The obtained extracted liquid was washed with saturated brine and then with water, and the ether layer was dried over anhydrous sodium sulfate. The resulting layer was then evaporated to dryness under reduced pressure, whereby ethyl 4-fluoro-3-nitrobenzoate was obtained.
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Synthesis routes and methods III

Procedure details

To a suspension of 4-fluoro-3-nitrobenzoic acid (150 g, 0.810 mol) in ethanol (1000 ml), concentrated sulfuric acid (25 ml) was added dropwise, and the mixture was heated under reflux for 8 hours. After being allowed to cool, the mixture was concentrated under a reduced pressure, and water was added thereto under stirring. The precipitate was separated by filtration, washed with water and then subjected to through circulation drying to give the title compound (160 g, 93%) as a yellow solid.
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150 g
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93%

Synthesis routes and methods IV

Procedure details

4-Fluoro-3-nitrobenzoic acid (5.3 g, 0.029 mol), ethanol (15 mL, 0.26 mol), toluene (40 mL, 0.4 mol) and sulfuric acid (1.75 mL, 0.0328 mol) were added to a 100 mL round-bottomed flask fitted with a Dean Stark trap and reflux condenser. The reaction mixture was heated with stirring under nitrogen to reflux and maintained at reflux for 5 hours. The reaction mixture was concentrated to about half volume diluted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, water and dried over sodium sulfate. Concentration yielded a straw colored oil (5.68 g, 93%), which was used in the next step without further purification.
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5.3 g
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1.75 mL
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93%

Synthesis routes and methods V

Procedure details

2 ml of concentrated sulfuric acid were added to a solution of 10 g of 3-nitro-4-fluoro-benzoic acid in 50 ml of ethanol and the mixture was refluxed for three hours. 8 ml of concentrated sulfuric acid were added to the mixture which was refluxed for 16 hours and was cooled to 20° C. The mixture was poured into water with stirring and was filtered. The solid product was washed and dried to obtain 10.5 g of ethyl 3-nitro-4-fluoro-benzoate melting at 50° C. The said product was reacted as in Example 1 to obtain 0-(4-ethoxycarbonyl-2-nitro-phenyl)-hydroxylamine melting at 102° C.
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2 mL
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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